molecular formula C26H34N2O B12414144 Keap1-Nrf2-IN-4

Keap1-Nrf2-IN-4

Cat. No.: B12414144
M. Wt: 390.6 g/mol
InChI Key: UZQSNIXFIVEVET-XYOKQWHBSA-N
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Description

Keap1-Nrf2-IN-4 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its role in modulating the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense against oxidative and electrophilic stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Keap1-Nrf2-IN-4 has numerous applications in scientific research:

    Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors.

    Biology: Investigated for its role in cellular defense mechanisms against oxidative stress.

    Medicine: Explored as a potential therapeutic agent for diseases related to oxidative stress, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of antioxidant formulations and protective agents.

Mechanism of Action

Keap1-Nrf2-IN-4 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and degradation. This compound disrupts this interaction, allowing Nrf2 to translocate to the nucleus, where it activates the expression of antioxidant and cytoprotective genes. This pathway plays a crucial role in maintaining cellular redox homeostasis and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • Keap1-Nrf2-IN-1
  • Keap1-Nrf2-IN-2
  • Keap1-Nrf2-IN-3

Uniqueness

Keap1-Nrf2-IN-4 is unique due to its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. Compared to other similar compounds, it has shown superior efficacy in activating the Nrf2 pathway and providing cytoprotection against oxidative stress .

Biological Activity

Keap1-Nrf2-IN-4 is a small molecule inhibitor targeting the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular defense mechanisms against oxidative stress. The Keap1-Nrf2 pathway is essential for regulating the antioxidant response and has implications in various diseases, including cancer and inflammatory disorders. This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on cellular processes, and potential therapeutic applications.

The Keap1-Nrf2 pathway operates as a critical sensor of oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, leading to its ubiquitination and subsequent degradation. In response to oxidative stress, modifications to Keap1 allow Nrf2 to escape degradation, translocate to the nucleus, and activate the expression of antioxidant genes through binding to antioxidant response elements (AREs) .

This compound disrupts this interaction by stabilizing Nrf2, enhancing its nuclear accumulation and transcriptional activity. This results in increased expression of various cytoprotective proteins, such as:

  • Heme oxygenase-1 (HO-1)
  • NAD(P)H dehydrogenase, quinone 1 (NQO1)
  • Glutathione S-transferases (GSTs)
  • Superoxide dismutase (SOD)

These proteins collectively contribute to cellular defense against oxidative damage and inflammation .

Antioxidant Activity

This compound has been shown to significantly enhance the antioxidant capacity of cells. In vitro studies indicate that treatment with this compound leads to:

  • Increased levels of glutathione : A key antioxidant that protects cells from oxidative stress.
  • Enhanced activity of antioxidant enzymes : Such as SOD and catalase .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating the NF-kB signaling pathway. Increased Nrf2 activity can inhibit NF-kB-mediated transcription of pro-inflammatory cytokines, thus reducing inflammation in various models of disease .

Case Studies

Recent studies have demonstrated the efficacy of this compound in various disease models:

  • Cancer Models : In a study involving lung cancer cells, treatment with this compound resulted in decreased cell proliferation and increased apoptosis through enhanced oxidative stress .
  • Neurodegenerative Diseases : In models of neurodegeneration, this compound showed protective effects against neuronal cell death by upregulating neuroprotective genes associated with Nrf2 activation .
  • Inflammatory Disorders : In animal models of inflammatory bowel disease, administration of this compound resulted in reduced markers of inflammation and improved histological scores compared to controls .

Research Findings Summary Table

Study TypeFindingsReference
In Vitro Cancer StudyIncreased apoptosis in lung cancer cells; reduced proliferation
Neurodegenerative ModelEnhanced neuronal survival; upregulation of neuroprotective genes
Inflammatory Bowel DiseaseDecreased inflammatory markers; improved histological outcomes

Properties

Molecular Formula

C26H34N2O

Molecular Weight

390.6 g/mol

IUPAC Name

N-(4-pentylphenyl)-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H34N2O/c1-2-3-5-9-23-13-15-25(16-14-23)27-26(29)24-17-20-28(21-18-24)19-8-12-22-10-6-4-7-11-22/h4,6-8,10-16,24H,2-3,5,9,17-21H2,1H3,(H,27,29)/b12-8+

InChI Key

UZQSNIXFIVEVET-XYOKQWHBSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C/C=C/C3=CC=CC=C3

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)CC=CC3=CC=CC=C3

Origin of Product

United States

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